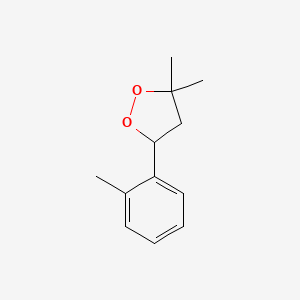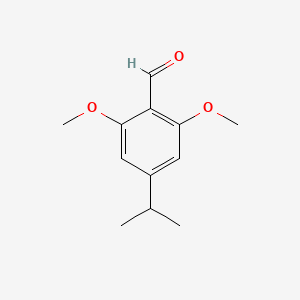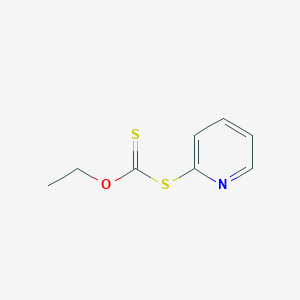
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with dimethyl and methylphenyl groups. This compound belongs to the class of cyclic acetals, which are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane typically involves the reaction of 2-methylphenylacetaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research, but its structural features suggest potential interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A simpler analog without the methyl and phenyl substitutions.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
5-Phenyl-1,3-dioxolane: Contains a phenyl group but lacks the dimethyl substitution.
Uniqueness: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, reactivity, and potential bioactivity make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
85981-69-7 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3,3-dimethyl-5-(2-methylphenyl)dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)11-8-12(2,3)14-13-11/h4-7,11H,8H2,1-3H3 |
Clé InChI |
MPWJMDUSVFZEKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC(OO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
